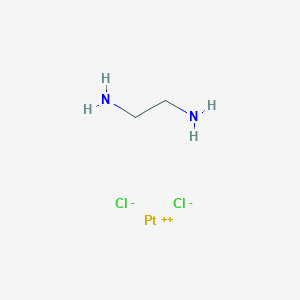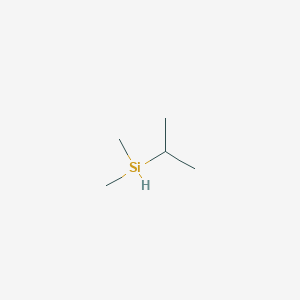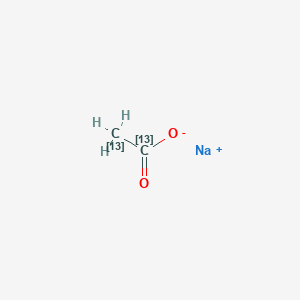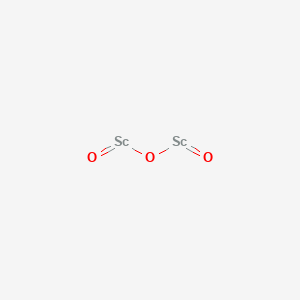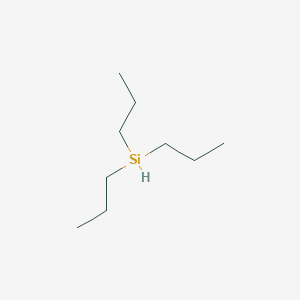
Tripropyl-silane
Vue d'ensemble
Description
. It is a colorless liquid with a boiling point of 170°C and a density of 0.758 g/mL. Tripropyl-silane is primarily used as a reagent in organic synthesis and as a coupling agent in materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tripropyl-silane can be synthesized through the reaction of chlorotripropylsilane with a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ether under inert atmosphere conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, this compound is produced through the direct reaction of propyl chloride with silicon in the presence of a catalyst. This method allows for large-scale production with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tripropyl-silane undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) to form tripropylsilanol.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of the silicon atom with other groups, often using nucleophiles such as Grignard reagents.
Major Products Formed:
Tripropylsilanol: Formed through the oxidation of this compound.
Propylsilanes: Resulting from substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
Tripropyl-silane is widely used in scientific research due to its unique properties and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis for the preparation of various silicon-containing compounds.
Biology: In the study of biomimetic systems and the development of new materials.
Medicine: As a precursor for the synthesis of pharmaceuticals and drug delivery systems.
Industry: In the production of silicon-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which tripropyl-silane exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the silicon atom is converted to a silanol group, which can further react with other compounds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Trimethylsilane: (CH3)3SiH
Triethylsilane: (C2H5)3SiH
Triphenylsilane: (C6H5)3SiH
Propriétés
IUPAC Name |
tripropylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOVAWFVVBWEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[SiH](CCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-29-8 | |
| Record name | Tripropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



